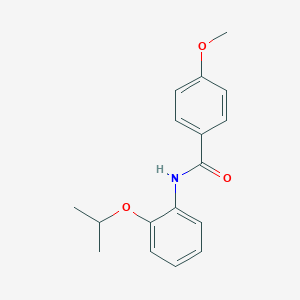

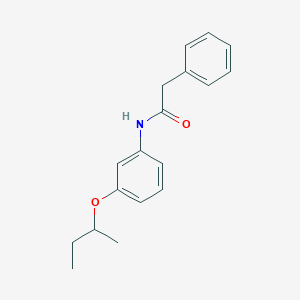

![molecular formula C18H19NO3 B268485 N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268485.png)

N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in dental health. CPP-ACP is a complex of two peptides, casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which work together to promote remineralization of tooth enamel and prevent dental caries.

Scientific Research Applications

N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide has been extensively studied for its potential applications in dental health. It has been shown to promote remineralization of tooth enamel and prevent dental caries. N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide works by binding to the tooth surface and releasing calcium and phosphate ions, which help to remineralize the enamel. It also helps to neutralize acids in the mouth, which can lead to tooth decay.

Mechanism of Action

The mechanism of action of N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide is complex and involves several different processes. First, N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide binds to the tooth surface and forms a protective layer over the enamel. This layer helps to prevent acid attack and promotes remineralization of the enamel. Second, N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide releases calcium and phosphate ions, which are essential for remineralization of the enamel. Third, N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide helps to neutralize acids in the mouth, which can lead to tooth decay.

Biochemical and Physiological Effects

N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide has several biochemical and physiological effects on the body. It helps to promote remineralization of tooth enamel, which can help to prevent dental caries. It also helps to neutralize acids in the mouth, which can lead to tooth decay. In addition, N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the mouth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide in lab experiments is its stability and solubility in water. This makes it easy to work with and allows for precise measurements. However, one limitation of using N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide in lab experiments is that it can be expensive to produce in large quantities. In addition, N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide may not be suitable for all types of experiments, as its effects may be specific to dental health.

Future Directions

There are several future directions for research on N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide. One area of interest is the development of new formulations of N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide that are more effective at promoting remineralization of tooth enamel. Another area of interest is the use of N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide in other areas of healthcare, such as wound healing and bone regeneration. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide in humans.

Conclusion

In conclusion, N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide is a synthetic peptide that has been extensively studied for its potential applications in dental health. It promotes remineralization of tooth enamel and prevents dental caries by binding to the tooth surface and releasing calcium and phosphate ions. N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide has several biochemical and physiological effects on the body and is stable and soluble in water, making it easy to work with in lab experiments. There are several future directions for research on N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide, including the development of new formulations and the evaluation of its safety and efficacy in humans.

Synthesis Methods

N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide is synthesized by combining casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) in a specific ratio. CPP is a naturally occurring peptide found in milk, while ACP is a form of calcium phosphate that is highly soluble in water. The two peptides are mixed together in a specific ratio and allowed to react to form N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide. The resulting complex is a white powder that is highly stable and soluble in water.

properties

Product Name |

N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide |

|---|---|

Molecular Formula |

C18H19NO3 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C18H19NO3/c20-18(14-9-10-14)19-15-5-4-8-17(13-15)22-12-11-21-16-6-2-1-3-7-16/h1-8,13-14H,9-12H2,(H,19,20) |

InChI Key |

KGTLYIHOGMTTDJ-UHFFFAOYSA-N |

SMILES |

C1CC1C(=O)NC2=CC(=CC=C2)OCCOC3=CC=CC=C3 |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=CC=C2)OCCOC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

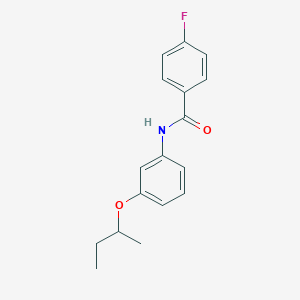

![4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268402.png)

![2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268408.png)

![N-[4-(aminocarbonyl)phenyl]-3-sec-butoxybenzamide](/img/structure/B268410.png)

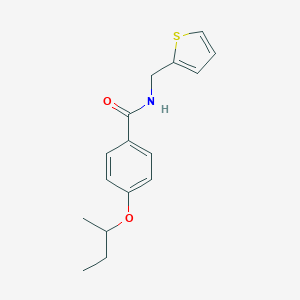

![N-[4-(aminosulfonyl)phenyl]-4-sec-butoxybenzamide](/img/structure/B268411.png)

![N-[4-(aminosulfonyl)phenyl]-3-sec-butoxybenzamide](/img/structure/B268412.png)

![2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268413.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B268422.png)

![N-[3-(2-methoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268425.png)

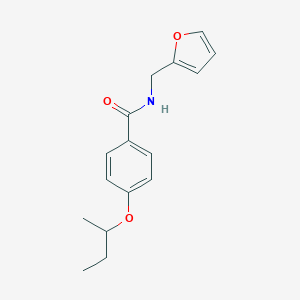

![4-methoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268427.png)